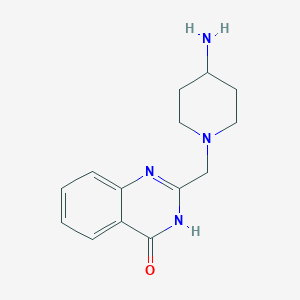

2-((4-aminopiperidin-1-yl)methyl)quinazolin-4(3H)-one

Übersicht

Beschreibung

2-((4-aminopiperidin-1-yl)methyl)quinazolin-4(3H)-one is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-aminopiperidin-1-yl)methyl)quinazolin-4(3H)-one typically involves the following steps:

Formation of the quinazolinone core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or its equivalents.

Introduction of the piperidine moiety: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the quinazolinone core.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can occur at the quinazolinone core, potentially converting it to dihydroquinazolinones.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at positions adjacent to the nitrogen atoms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce dihydroquinazolinones.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Quinazolinones, including 2-((4-aminopiperidin-1-yl)methyl)quinazolin-4(3H)-one, have shown promising anticancer properties. Research indicates that derivatives of quinazolinones can inhibit tumor growth and induce apoptosis in cancer cells. For instance, studies have demonstrated that certain quinazolinone derivatives exhibit significant cytotoxicity against various cancer cell lines, suggesting their potential as chemotherapeutic agents .

Antimicrobial Properties

This compound has also been investigated for its antimicrobial effects. Quinazolinones are known to possess antibacterial and antifungal activities, making them candidates for developing new antibiotics. The mechanism often involves the inhibition of key enzymes or cellular processes in microbial pathogens .

Neuropharmacology

The presence of the piperidine moiety in this compound may enhance its ability to cross the blood-brain barrier, making it a subject of interest in neuropharmacology. Preliminary studies suggest that it could have implications in treating neurological disorders due to its potential modulatory effects on neurotransmitter systems.

Biological Research

Mechanism of Action Studies

Research into the mechanisms of action of quinazolinone derivatives has revealed that they may interact with various biological targets, including enzymes and receptors involved in critical signaling pathways. Understanding these interactions can lead to the development of more effective drugs with fewer side effects.

Structure-Activity Relationship (SAR) Studies

The structural features of this compound allow for extensive SAR studies. By modifying different parts of the molecule, researchers can identify which structural components contribute most significantly to its biological activity. This information is crucial for optimizing drug design and efficacy .

Industrial Applications

Pharmaceutical Development

Given its diverse biological activities, this compound is being explored for its potential use in pharmaceuticals. Its synthesis can be optimized for large-scale production, making it a viable candidate for drug formulation in treating various diseases .

Agrochemical Applications

The compound's antimicrobial properties also extend to agricultural applications, where it may be used in developing new agrochemicals aimed at protecting crops from bacterial and fungal infections. This dual application in both medicine and agriculture highlights its versatility as a chemical entity .

Case Studies

| Study Focus | Findings | Implications |

|---|---|---|

| Anticancer Activity | Demonstrated significant cytotoxicity against multiple cancer cell lines | Potential development as a chemotherapeutic agent |

| Antimicrobial Properties | Inhibited growth of specific bacterial strains | New avenues for antibiotic development |

| Neuropharmacological Effects | Modulated neurotransmitter systems in preliminary studies | Possible treatments for neurological disorders |

Wirkmechanismus

The mechanism of action of 2-((4-aminopiperidin-1-yl)methyl)quinazolin-4(3H)-one would depend on its specific biological target. Generally, quinazolinones are known to interact with enzymes, receptors, or other proteins, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Quinazolin-4(3H)-one: The parent compound, lacking the piperidine and amino groups.

2-methylquinazolin-4(3H)-one: A methyl-substituted derivative.

4-aminoquinazoline: A related compound with an amino group at the 4-position.

Uniqueness

2-((4-aminopiperidin-1-yl)methyl)quinazolin-4(3H)-one is unique due to the presence of both the piperidine ring and the amino group, which may confer distinct biological activities and chemical reactivity compared to its analogs.

For precise and detailed information, consulting specific scientific literature and databases is recommended.

Biologische Aktivität

Overview

2-((4-aminopiperidin-1-yl)methyl)quinazolin-4(3H)-one, a member of the quinazolinone family, has garnered attention due to its diverse biological activities. Quinazolinones are known for their potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties. This article delves into the biological activity of this compound, supported by various studies and data.

- IUPAC Name : 2-[(4-aminopiperidin-1-yl)methyl]-3H-quinazolin-4-one

- Molecular Weight : 331.2 g/mol

- CAS Number : 1096965-94-4

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Quinazolinones typically modulate enzyme activity and receptor interactions, leading to various pharmacological effects. The specific mechanism may involve:

- Inhibition of Tyrosine Kinases : The compound has shown significant inhibitory activity against multiple tyrosine kinases such as CDK2, HER2, and EGFR, which are critical in cancer progression and cell signaling pathways .

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance:

- Cytotoxicity Testing : In vitro studies demonstrated that derivatives of quinazolinone, including this compound, exhibited cytotoxic effects against human breast adenocarcinoma (MCF-7) and ovarian carcinoma (A2780) cell lines. The IC50 values for some derivatives were significantly lower than that of the positive control lapatinib .

| Compound | Cell Line | IC50 (µM) | Comparison |

|---|---|---|---|

| 2i | MCF7 | 0.173 ± 0.012 | Similar to Imatinib |

| 3i | A2780 | 0.079 ± 0.015 | Similar to Lapatinib |

Anticonvulsant Activity

Another area of research indicates that certain quinazolinone derivatives possess anticonvulsant properties:

- Convulsion Threshold Studies : Compounds were evaluated for their ability to increase the convulsion threshold in animal models, showing moderate to significant activity compared to standard drugs like diazepam .

Ghrelin Receptor Antagonism

The compound has also been identified as a potential antagonist for the ghrelin receptor (GHS-R1a), which is implicated in appetite regulation and glucose metabolism:

- In Vivo Studies : Piperidine-substituted quinazolinones demonstrated efficacy in reducing food intake and body weight while enhancing glucose-dependent insulin secretion, suggesting their potential in treating obesity and diabetes .

Structure-Activity Relationship (SAR)

The biological activity of quinazolinone derivatives is influenced by structural modifications. For example:

- Piperidine Substitution : The presence of a piperidine ring enhances interaction with biological targets.

- Positioning of Functional Groups : Variations in substituents at specific positions on the quinazolinone core can significantly alter potency and selectivity against different kinases.

Case Studies

Several studies have been conducted to evaluate the biological activities of quinazolinone derivatives:

- Cytotoxicity Evaluation :

- Anticonvulsant Assessment :

- Ghrelin Receptor Antagonism :

Eigenschaften

IUPAC Name |

2-[(4-aminopiperidin-1-yl)methyl]-3H-quinazolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O/c15-10-5-7-18(8-6-10)9-13-16-12-4-2-1-3-11(12)14(19)17-13/h1-4,10H,5-9,15H2,(H,16,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNFURYCBPMELTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)CC2=NC3=CC=CC=C3C(=O)N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.